2,6-Dimethoxyquinone is a methoxy-substituted benzoquinone and bioactive compound found in fermented wheat germ extracts, with potential antineoplastic and immune-enhancing activity. 2,6-Dimethoxyquinone (2,6-DMBQ) inhibits anaerobic glycolysis thereby preventing cellular metabolism and inducing apoptosis. As cancer cells use the anaerobic glycolysis pathway to metabolize glucose and cancer cells proliferate at an increased rate as compared to normal, healthy cells, this agent is specifically cytotoxic towards cancer cells. In addition, 2,6-DMBQ exerts immune-enhancing effects by increasing natural killer (NK) cell and T-cell activity against cancer cells.
See also: Acai fruit pulp (part of).
2,6-Dimethoxy-1,4-benzoquinone
CAS No.: 530-55-2
Cat. No.: VC21349347
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 530-55-2 |
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Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Standard InChI Key | OLBNOBQOQZRLMP-UHFFFAOYSA-N |
SMILES | COC1=CC(=O)C=C(C1=O)OC |
Canonical SMILES | COC1=CC(=O)C=C(C1=O)OC |
Melting Point | 252 °C |
Chemical Structure and Properties
2,6-Dimethoxy-1,4-benzoquinone belongs to the class of organic compounds known as p-benzoquinones, characterized by two carbonyl (C=O) groups attached at the 1- and 4-positions of the six-membered benzene ring . The compound's structure includes two methoxy groups (-OCH₃) at positions 2 and 6, giving it unique chemical reactivity and biological properties .
Physical and Chemical Characteristics
The compound presents as a yellow-orange crystalline solid with good solubility in most organic solvents . It has a molecular formula of C₈H₈O₄ and a molecular weight of 168.1467 g/mol . The IUPAC standard InChI notation for the compound is InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10 . This chemical structure contributes to its stability and reactivity patterns.
Alternative Nomenclature
The compound is also known by several other names in scientific literature:
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2,6-Dimethoxy-p-benzoquinone
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2,5-Cyclohexadiene-1,4-dione, 2,6-dimethoxy-
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p-Benzoquinone, 2,6-dimethoxy-
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2,6-Dimethoxy-p-quinone
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2,6-Dimethoxyquinone
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2,6-Dimethoxybenzo-1,4-quinone
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2,6-Dimethoxy-2,5-cyclohexadiene-1,4-dione
Analytical Data
2,6-Dimethoxy-1,4-benzoquinone has been characterized using various analytical techniques. Gas chromatography data reveals Kovats' retention indices on non-polar columns under isothermal conditions:
Column type | Active phase | Temperature (°C) | Kovats' Index | Reference |
---|---|---|---|---|
Packed | SE-30 | 180 | 1506 | Llobera and García-Raso, 1987 |
Packed | SE-30 | 190 | 1515 | Llobera and García-Raso, 1987 |
Packed | SE-30 | 200 | 1522 | Llobera and García-Raso, 1987 |
Table 1: Gas Chromatography Data for 2,6-Dimethoxy-1,4-benzoquinone
The electron affinity of the compound has been determined to be 1.717 ± 0.061 eV using the TDEq method, with ΔGea(423 K) = -38.9 kcal/mol and ΔSea = -1.9 eu .
Natural Occurrence and Sources
2,6-Dimethoxy-1,4-benzoquinone is a naturally occurring metabolite found in numerous plant species worldwide, including many traditional Chinese medicinal herbs . Its presence in these natural sources has contributed to the compound's initial discovery and subsequent scientific interest.
Plant Sources
The compound has been detected in common wheat (Triticum aestivum) and various green vegetables, suggesting that it could potentially serve as a biomarker for the consumption of these foods . It is also notably present in fermented wheat germ products, which have gained attention for their various health benefits .
Traditional Medicinal Applications
Many traditional herbal preparations containing 2,6-Dimethoxy-1,4-benzoquinone have been used in folk medicine for centuries. The compound is believed to be a key active component in Korean wheat germ fermentation products known as "Avemar" and "Nuruk," which have been traditionally used for the treatment of various types of cancer .
Synthesis Methods
While 2,6-Dimethoxy-1,4-benzoquinone can be isolated from natural sources through extraction methods, several synthetic approaches have been developed to produce the compound in laboratory settings.
Alternative Synthetic Route
The synthetic route follows this sequence:
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Bromination of aniline using HBr and H₂O₂ in methanol to yield 2,4,6-tribromoaniline
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Diazotization and in situ reduction to produce 1,3,5-tribromobenzene
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Treatment with CH₃ONa and CH₃OH in DMF with catalytic CuCl to form 1,3,5-trimethoxybenzene
This method addresses previous cost concerns and offers an efficient alternative for the production of 2,6-Dimethoxy-1,4-benzoquinone.
Biological Activities
The compound exhibits a diverse range of biological activities that have attracted significant research interest in recent years.
Antimicrobial and Anti-inflammatory Properties
2,6-Dimethoxy-1,4-benzoquinone has demonstrated potent deodorant and antimicrobial effects in various studies . Additionally, it possesses significant anti-inflammatory properties, which contribute to its potential therapeutic applications .
Anticancer Activity
The compound has attracted considerable attention for its anticancer properties, although the exact mechanisms of action remain under investigation . Its presence in fermented wheat germ products used for cancer treatment suggests potential clinical applications in oncology .
Effects on Skeletal Muscle
Recent research has revealed that 2,6-Dimethoxy-1,4-benzoquinone significantly increases skeletal muscle mass and function . Studies with C2C12 cells demonstrated that the compound increases fusion index, myotube size, and the protein expression of myosin heavy chain (MHC) .
Molecular Mechanisms
The compound appears to exert its effects on muscle through specific molecular pathways. It increases the phosphorylation of protein kinase B (AKT) and p70 ribosomal protein S6 kinase (S6K) . These effects were found to be abolished by the phosphoinositide 3-kinase inhibitor LY294002 in C2C12 cells, suggesting that 2,6-Dimethoxy-1,4-benzoquinone acts through the PI3K/AKT/S6K signaling pathway .
Applications in Research and Industry
The diverse properties of 2,6-Dimethoxy-1,4-benzoquinone have led to its application across multiple scientific disciplines and industrial processes.
Organic Synthesis Applications
In organic synthesis, 2,6-Dimethoxy-1,4-benzoquinone serves as a valuable reagent for various chemical transformations . Its catalytic capabilities extend to the synthesis of heterocyclic compounds, making it a versatile tool in the development of complex organic molecules .
Biochemical Applications
The compound functions as a fluorescent dye in biochemical assays and has played an important role in enzyme kinetics studies . These applications leverage its unique structural properties and interaction with biological molecules.
Photodynamic Therapy
2,6-Dimethoxy-1,4-benzoquinone has found application as a photosensitizer in photodynamic therapy, a treatment modality that uses light-sensitive compounds activated by specific wavelengths of light to treat various conditions .
Electrochemical Applications
As a redox indicator in electrochemical studies, the compound provides valuable insights into electron transfer processes . Its redox nature enables it to engage in both oxidizing and reducing reactions, donating electrons to other molecules as an oxidant and accepting electrons as a reductant .
Research Findings in Muscle Development
A significant area of recent research has focused on the effects of 2,6-Dimethoxy-1,4-benzoquinone on skeletal muscle development and function.
Experimental Approaches
In vitro studies have examined myogenic differentiation and hypertrophy by incubating confluent C2C12 cells in differentiation medium with various concentrations of 2,6-Dimethoxy-1,4-benzoquinone for 4 days . In vivo research has involved feeding C57BL/6 mice with 2,6-Dimethoxy-1,4-benzoquinone-containing AIN-93 diet for 7 weeks, followed by various measurements including grip strength and treadmill performance .
Key Findings
The research demonstrated that 2,6-Dimethoxy-1,4-benzoquinone significantly enhanced muscle development parameters. The compound increased fusion index and myotube size, key indicators of muscle growth and development . Protein expression of myosin heavy chain, a critical component of muscle tissue, was also elevated following treatment with the compound .
Signaling Pathway Involvement
Molecular analysis revealed that 2,6-Dimethoxy-1,4-benzoquinone activates the phosphoinositide 3-kinase/protein kinase B/ribosomal protein S6 kinase (PI3K/AKT/S6K) signaling pathway, which is critical for muscle protein synthesis and growth . This finding provides mechanistic insight into how the compound promotes muscle development.
Future Research Directions
While substantial progress has been made in understanding 2,6-Dimethoxy-1,4-benzoquinone and its applications, several research areas remain to be explored.
Mechanism Elucidation
Although some molecular mechanisms have been identified, particularly in muscle development, the complete picture of how 2,6-Dimethoxy-1,4-benzoquinone exerts its diverse biological effects remains to be fully elucidated. Additional research into the compound's interactions with various cellular pathways and receptors would provide valuable insights.
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